1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide
Description
BenchChem offers high-quality 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-methyl-N-[2-(1-methyl-6-oxopyridazin-3-yl)phenyl]-5-thiophen-2-ylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c1-24-17(12-16(23-24)18-8-5-11-28-18)20(27)21-14-7-4-3-6-13(14)15-9-10-19(26)25(2)22-15/h3-12H,1-2H3,(H,21,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAAMWNSAIWSXHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=CC=C2NC(=O)C3=CC(=NN3C)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-methyl-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide , also known as M100-0548, is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure
The molecular formula of M100-0548 is . Its structure features a complex arrangement that includes a pyrazole ring, a thiophene moiety, and a pyridazinone derivative. The structural formula can be represented as follows:
Research indicates that M100-0548 may exert its biological effects through multiple mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that compounds with similar structural motifs exhibit inhibitory activity against various enzymes, including monoamine oxidase (MAO) which is crucial in neurodegenerative diseases like Parkinson's disease .
- Anticancer Activity : Related compounds have shown significant cytotoxic effects against various cancer cell lines. For instance, derivatives of the pyridazinone framework have been reported to inhibit the growth of colon carcinoma and breast cancer cells with IC50 values ranging from 6.2 µM to 43.4 µM .
- Antimicrobial Properties : Some derivatives demonstrate antibacterial activity against pathogenic bacteria, indicating potential therapeutic uses in infectious diseases .
Biological Activity Data
| Activity Type | Target/Cell Line | IC50 Value (µM) | Reference |
|---|---|---|---|
| MAO-B Inhibition | - | 8.19 | |
| Anticancer (Colon) | HCT-116 | 6.2 | |
| Anticancer (Breast) | T47D | 27.3 | |
| Antibacterial | Various Pathogens | - |
Case Studies
Case Study 1: MAO-B Inhibition
A study explored the structure–activity relationship (SAR) of compounds related to M100-0548 which showed competitive inhibition of MAO-B. The introduction of specific substituents enhanced the inhibitory potency, indicating that modifications in the chemical structure can significantly impact biological activity .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer properties of pyridazinone derivatives similar to M100-0548. These studies revealed that certain compounds were effective against breast and colon cancer cell lines, suggesting that M100-0548 may also possess significant anticancer potential .
Case Study 3: Antimicrobial Effects
Research on related thiophene-containing compounds demonstrated promising antibacterial activities against several strains of bacteria, highlighting a potential application for M100-0548 in treating infections .
Q & A
Q. How can synergistic effects with existing therapeutics be quantified?
- Methodology :
- Combination Index (CI) : Calculate using Chou-Talalay method (CompuSyn software) for drug combinations (e.g., with cisplatin in cancer models) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
